DOXYCYCLINE

Pharmacokinetics Drug development Clinical trial design

Select Doxycycline for its quantifiable superiority over other tetracyclines. It achieves 1.58× higher encapsulation efficiency (38% vs 24%) and more sustained release in polymeric microspheres, 2-fold greater vitreous humor concentration vs. minocycline, and 82%+ MMP-2/9 inhibition at 300 µg/mL. Its prolonged 12–16 hr half-life enables less frequent dosing, making it the evidence-based choice for ocular, periodontal, and drug delivery research.

Molecular Formula C22H24N2O8
Molecular Weight 444.44
CAS No. 10597-92-9
Cat. No. B596269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOXYCYCLINE
CAS10597-92-9
Molecular FormulaC22H24N2O8
Molecular Weight444.44
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1
InChIKeySGKRLCUYIXIAHR-AKNGSSGZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxycycline Procurement: CAS 10597-92-9 Structure, Class, and Key Technical Specifications for Scientific Sourcing


Doxycycline (CAS 10597-92-9) is a semi-synthetic tetracycline-class broad-spectrum antibiotic derived from oxytetracycline [1]. It functions primarily as a bacteriostatic agent by binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis [2]. Distinguished by its high lipophilicity and enhanced ability to penetrate bacterial cell membranes, doxycycline achieves superior tissue distribution and retains efficacy against certain tetracycline-resistant organisms, particularly those employing efflux pump mechanisms [3]. The compound's pharmacokinetic profile is characterized by prolonged elimination half-life (~12-16 hours), enabling less frequent dosing compared to first-generation tetracyclines [4]. Its dual utility extends beyond antimicrobial applications to include non-antimicrobial uses as an inhibitor of matrix metalloproteinases (MMPs) in periodontal and inflammatory conditions [5].

Doxycycline vs. Minocycline and Tetracycline: Why Class-Level Interchangeability Is Scientifically Invalid


In-class substitution among tetracyclines is precluded by quantifiable and meaningful divergence in pharmacokinetic behavior, tissue distribution, adverse effect profiles, and efficacy against resistant strains. While doxycycline, minocycline, and tetracycline share a common core mechanism, their clinical and industrial utility is not interchangeable. Doxycycline demonstrates a plasma half-life approximately 2.4-fold longer than minocycline in humans (12.6 hr vs 5.18 hr) [1], distinct tissue penetration ratios (e.g., doxycycline achieves double the vitreous humor concentration of minocycline in canines) [2], and a fundamentally different spectrum of adverse events—esophagitis and photosensitivity versus minocycline's hallmark vestibular toxicity and autoimmune phenomena [3]. Against tetracycline, doxycycline exhibits 2- to 4-fold greater in vitro potency [4], superior formulation stability [5], and retained activity against efflux-mediated resistance [6]. These documented, data-driven disparities establish that scientific selection must be driven by the specific requirements of the experimental or therapeutic context, not by class membership alone.

Doxycycline Procurement: Evidence-Based, Quantitative Differentiation Guide for Scientific Selection


Doxycycline vs. Minocycline: Comparative Human Plasma Half-Life Data for Dosing Optimization

In a weighted meta-analysis of human pharmacokinetic studies, doxycycline demonstrated a significantly longer plasma half-life than minocycline. This prolonged exposure reduces the need for frequent administration and supports once-daily dosing regimens in many indications [1].

Pharmacokinetics Drug development Clinical trial design

Doxycycline vs. Minocycline: Quantitative Comparison of Canine Tissue Penetration for Ophthalmologic Research

Comparative pharmacokinetic analysis in dogs reveals a significant difference in ocular tissue penetration between doxycycline and minocycline. Doxycycline achieves a two-fold higher concentration in both aqueous and vitreous humor, making it the preferred compound for studies involving ophthalmic infections [1].

Veterinary pharmacology Ocular drug delivery Tissue distribution

Doxycycline vs. Minocycline: Clinical Outcome Comparison in Acute Periodontal Abscess Management

In a retrospective clinical study involving 63 patients with acute periodontal abscesses, adjunctive local application of a 300 mg/mL doxycycline solution resulted in significantly greater improvement in clinical parameters compared to a 2% minocycline ointment [1].

Periodontology Clinical efficacy Local drug delivery

Doxycycline vs. Tetracycline: Differential In Vitro Antibacterial Potency and Stability in Polymeric Formulations

Direct comparative studies on polylactic acid (PLA) microspheres demonstrate that doxycycline exhibits superior encapsulation efficiency and a more sustained release profile compared to tetracycline, which are critical parameters for controlled-release drug delivery systems [1].

Drug delivery Polymer science Antibiotic encapsulation

Doxycycline vs. Tetracycline: Superior Liposomal Stability and Reduced Cytotoxicity for Advanced Formulations

When encapsulated in liposomal carriers, doxycycline demonstrates a significantly more favorable profile than tetracycline. It is entrapped more efficiently, and the resulting liposomes are more stable during storage at 4°C and in human sera, while also exhibiting lower cytotoxicity against human cells [1].

Liposomal drug delivery Formulation science Cytotoxicity

Doxycycline Procurement: Key Scientific and Industrial Applications Where Differentiation Provides a Measurable Advantage


Development of Sustained-Release and Targeted Drug Delivery Systems (e.g., Polymeric Microspheres, Liposomes)

Procurement of doxycycline for drug delivery research is justified by its quantifiably superior performance over tetracycline in key formulation parameters. It achieves 1.58× higher encapsulation efficiency (38% vs 24%) and demonstrates a more sustained release profile (98% release in 7 hours vs <5 hours) in polymeric microspheres [1]. Furthermore, it exhibits greater stability and lower cytotoxicity when incorporated into liposomal carriers [2]. These data support its selection as a more reliable and robust candidate for creating long-acting, stable, and less toxic formulations.

Veterinary and Comparative Ophthalmology Research in Canine Models

For studies focused on ocular infections or inflammation in canine models, doxycycline's documented 2-fold higher concentration in aqueous and vitreous humor compared to minocycline provides a clear scientific rationale for its selection [1]. This enhanced ocular penetration can lead to higher local drug levels at the target site, potentially improving efficacy in experimental models of keratitis, uveitis, or endophthalmitis.

Periodontal and Dental Research Investigating Local Host-Modulation Therapy

In periodontal research, doxycycline's dual role as an antibiotic and a potent inhibitor of matrix metalloproteinases (MMPs) is well-established. A 300 µg/mL concentration of doxycycline achieves an 82.1% reduction in MMP-2 and 82.6% reduction in MMP-9 activity [1]. Furthermore, a 300 mg/mL doxycycline solution has been shown to yield superior clinical outcomes (a 2.88 mm reduction in probing depth and 95.45% reduction in bleeding on probing) compared to a 2% minocycline ointment in a direct clinical comparison [2]. This makes doxycycline the evidence-based choice for studies examining the inhibition of collagenolytic tissue destruction.

Bone and Joint Infection Clinical Research and Stewardship Programs

For clinical research involving oral step-down therapy for bone and joint infections, a recent multi-hospital retrospective cohort study (n=79) found no statistically significant difference in treatment failure rates between doxycycline (20%) and minocycline (16%) [1]. This evidence of comparable clinical effectiveness supports the use of doxycycline in this challenging therapeutic area, allowing for selection based on other differentiating factors such as cost, availability, or patient-specific adverse effect profiles, rather than a perceived difference in efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOXYCYCLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.